Daporinad

Catalog No.
S726234
CAS No.
201034-75-5
M.F
C24H29N3O2
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daporinad

CAS Number

201034-75-5

Product Name

Daporinad

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N

SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3

Synonyms

APO866; APO-866; APO 866; FK 866; FK-866; FK866; Daporinad;(E)-N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3

The exact mass of the compound Daporinad is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. It belongs to the ontological category of N-acylpiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Daporinad, also known as FK866, is a small molecule classified as a 1-benzoylpiperidine. Its chemical structure is represented by the formula C24H29N3O2\text{C}_{24}\text{H}_{29}\text{N}_{3}\text{O}_{2} and it has a molecular weight of approximately 391.515 g/mol. Daporinad functions primarily as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis, specifically targeting nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD salvage pathway. This compound has been investigated for its potential therapeutic applications in various cancers, including melanoma and cutaneous T-cell lymphoma .

Daporinad's mechanism of action involves the inhibition of NAMPT, leading to decreased levels of NAD within cells. This reduction in NAD affects numerous biological processes, including energy metabolism and DNA repair mechanisms. The compound catalyzes the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate to yield nicotinamide mononucleotide, an important intermediate in NAD biosynthesis . The chemical reaction can be summarized as follows:

Nicotinamide+5 Phosphoribosyl 1 pyrophosphateNAMPTNicotinamide Mononucleotide\text{Nicotinamide}+\text{5 Phosphoribosyl 1 pyrophosphate}\xrightarrow{\text{NAMPT}}\text{Nicotinamide Mononucleotide}

Daporinad exhibits significant biological activity through its role in modulating NAD levels. By inhibiting NAMPT, it leads to reduced NAD concentrations, which can induce cytotoxic effects in cancer cells that rely heavily on NAD for survival and proliferation. The compound has demonstrated antiangiogenic properties, affecting tumor growth by disrupting the blood supply necessary for tumor sustenance . Additionally, Daporinad can trigger oxidative stress by generating reactive oxygen species (ROS) selectively in NQO1-overexpressing cancer cells, further contributing to its antitumor effects .

  • Formation of the Piperidine Ring: Reaction of a suitable piperidine derivative with benzoyl chloride.
  • Alkylation: Introducing a butyl group through alkylation reactions.
  • Final Coupling: Condensation with pyridine derivatives to form the final product.

The specific methodologies may vary based on the desired yield and purity levels but generally adhere to standard organic synthesis techniques .

Daporinad has been primarily explored for its potential applications in oncology. Its ability to lower NAD levels makes it a candidate for treating various cancers by inducing apoptosis in malignant cells while sparing normal cells. Clinical trials have investigated its efficacy against melanoma and other hematological malignancies . Additionally, ongoing research is examining its role in metabolic disorders due to its influence on NAD metabolism.

Daporinad shares structural and functional similarities with several other compounds that also target NAD metabolism or NAMPT inhibition. Here are some notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
Apoptosis Inducer 1C₁₈H₁₉N₃O₃Inhibits NAMPTSelective for certain cancer types
GSK3787C₂₁H₂₃N₃O₄NAMPT inhibitorPotent against solid tumors
KPT-9274C₂₂H₂₃N₃O₄Dual inhibition of NAMPT and CDK9Targets multiple pathways
FK866C₂₄H₂₉N₃O₂Inhibits NAMPTInvestigated for both anticancer and metabolic disorders

Daporinad's uniqueness lies in its specific structural features that confer selectivity towards certain cancer cell types while minimizing toxicity to normal cells .

Daporinad, chemically known as (2E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide, represents a critical nicotinamide phosphoribosyltransferase inhibitor with significant pharmaceutical potential [21] [23]. The compound possesses a molecular formula of C24H29N3O2 and a molecular weight of 391.51 Da, featuring a complex structure that requires sophisticated synthetic approaches for its production [22] [24]. The development of efficient synthetic routes for daporinad has been essential for advancing its therapeutic applications and enabling large-scale manufacturing capabilities.

The primary synthetic pathway for daporinad follows an established route that has been adapted and optimized for various analytical purposes [19]. The synthesis begins with the reduction of the hydrochloride salt of 4-(piperidin-4-yl)butyric acid to produce the corresponding alcohol intermediate [19]. This initial step establishes the foundational piperidine-butyl chain that forms the core structural backbone of the final compound.

Key Intermediates and Reaction Optimization

The synthesis of daporinad involves several critical intermediates that require careful optimization to achieve high yields and purity standards. The first key intermediate is produced through the reduction of 4-(piperidin-4-yl)butyric acid hydrochloride salt, which generates the primary alcohol compound that serves as the starting material for subsequent transformations [19]. This reduction step typically employs standard reducing agents and requires controlled reaction conditions to prevent over-reduction or side reactions.

The second major intermediate formation involves the reaction of the alcohol product with 2-furanoyl chloride in the presence of triethylamine, which creates the corresponding carboxamide derivative [19]. This acylation reaction is crucial for introducing the aromatic carbonyl functionality that is essential for the biological activity of the final compound. The reaction conditions must be carefully controlled to ensure complete conversion while minimizing the formation of unwanted byproducts.

A critical transformation in the synthetic pathway involves the Mitsunobu displacement reaction, where the alcoholic moiety is displaced with phthalimide to generate a protected amine intermediate [19]. This reaction requires precise stoichiometric control and appropriate choice of reagents to achieve high conversion rates. The use of phthalimide as a protecting group allows for selective manipulation of other functional groups in subsequent steps.

The deprotection step involves the selective liberation of the primary amine through treatment with hydrazine hydrochloride in ethanol [19]. This process must be carefully monitored to ensure complete removal of the phthalimide protecting group while maintaining the integrity of other functional groups in the molecule. The reaction conditions, including temperature, time, and reagent concentration, significantly impact the yield and purity of the resulting amine intermediate.

The final coupling step involves the amide formation between the liberated primary amine and (E)-3-(pyridin-3-yl)acrylic acid to produce daporinad [19]. This coupling reaction typically utilizes standard peptide coupling reagents and requires optimization of reaction conditions to achieve high yields. The stereochemistry of the acrylamide double bond must be carefully controlled to ensure the formation of the desired E-isomer.

Synthetic StepStarting MaterialReagentsProductKey Considerations
Reduction4-(piperidin-4-yl)butyric acid HClReducing agentPrimary alcoholControl of reaction conditions
AcylationPrimary alcohol2-furanoyl chloride, triethylamineCarboxamide derivativePrevention of side reactions
Mitsunobu displacementAlcohol intermediatePhthalimide, Mitsunobu reagentsProtected amineStoichiometric control
DeprotectionProtected amineHydrazine hydrochloride, ethanolPrimary amineComplete protecting group removal
Amide couplingPrimary amine(E)-3-(pyridin-3-yl)acrylic acidDaporinadStereochemical control

Large-Scale Synthesis and Purification Techniques

Industrial production of daporinad requires scalable synthetic methods that maintain high quality standards while achieving cost-effective manufacturing [5] [6]. The development of large-scale synthesis protocols has focused on optimizing reaction conditions, improving yields, and implementing efficient purification strategies that are suitable for pharmaceutical manufacturing environments.

High-performance liquid chromatography has emerged as the primary analytical and purification technique for daporinad production [1] [6]. The compound demonstrates excellent chromatographic behavior on C18 stationary phases, allowing for efficient separation from synthetic impurities and degradation products [1]. The chromatographic method development has involved optimization of mobile phase composition, gradient conditions, and detection parameters to achieve baseline resolution of daporinad from related substances.

The purification process typically employs a combination of extraction, crystallization, and chromatographic techniques to achieve pharmaceutical-grade purity [1] [6]. Initial purification steps often involve organic extraction procedures to remove inorganic salts and polar impurities, followed by crystallization from appropriate solvent systems to improve purity and facilitate handling.

Analytical method development has established robust procedures for monitoring the synthesis and purification of daporinad [1] [6]. Liquid chromatography-quadrupole-time-of-flight mass spectrometry has proven particularly valuable for comprehensive characterization of the compound and identification of synthetic impurities [1]. The mass spectrometric fragmentation pattern of daporinad shows characteristic ions at m/z 261.20, 244.17, 140.14, 132.04, 105.03, and 104.05, which are formed through specific fragmentation pathways involving amide bond cleavage and neutral loss reactions [1].

Stability considerations during large-scale synthesis require careful control of storage conditions and handling procedures [1] [6]. The compound demonstrates stability under standard storage conditions, including short-term stability at ambient temperature, long-term stability under refrigerated conditions, and stability through multiple freeze-thaw cycles [1]. These stability characteristics are essential for maintaining product quality during manufacturing and distribution processes.

Quality control procedures for large-scale production include comprehensive testing for related substances, residual solvents, and elemental impurities [1] [6]. The analytical methods employed must be validated according to regulatory guidelines and demonstrate appropriate specificity, accuracy, precision, and robustness for routine quality control applications.

Purification TechniqueApplicationAdvantagesLimitations
Organic extractionInitial purificationRemoves inorganic impuritiesLimited selectivity for organics
CrystallizationIntermediate purificationImproves purity and handlingRequires solvent optimization
HPLC purificationFinal purificationHigh resolution separationHigher cost and complexity
LC-MS analysisQuality controlComprehensive characterizationRequires specialized equipment

Challenges in Stereochemical Control During Synthesis

The synthesis of daporinad presents significant stereochemical challenges, particularly in controlling the geometry of the acrylamide double bond and managing any potential chiral centers that may be introduced during the synthetic process [19] [31]. The compound contains an E-configured acrylamide linkage that is essential for biological activity, requiring careful control of reaction conditions to prevent isomerization to the less active Z-isomer.

The formation of the (E)-3-(pyridin-3-yl)acrylamide moiety represents the most critical stereochemical challenge in daporinad synthesis [19] [21]. The coupling reaction between the primary amine intermediate and the acrylic acid derivative must be conducted under conditions that preserve the E-geometry of the double bond while ensuring efficient amide bond formation. Temperature control, choice of coupling reagents, and reaction time all influence the stereochemical outcome of this transformation.

Isosteric analogues of daporinad have been developed using click chemistry approaches, which provide alternative strategies for controlling stereochemistry during synthesis [31]. These methods have demonstrated the importance of stereochemical considerations in maintaining biological activity and have provided insights into structure-activity relationships that guide synthetic optimization efforts.

The piperidine ring system in daporinad does not contain stereocenters in the final product, but synthetic intermediates may introduce temporary chiral centers that require careful management [19] [21]. The stereochemical integrity of these intermediates can influence the efficiency of subsequent transformations and the overall yield of the synthetic sequence.

Analytical methods for monitoring stereochemical purity during synthesis have been developed using chromatographic techniques that can distinguish between geometric isomers [1] [6]. These methods are essential for ensuring that the desired E-isomer is obtained in high purity and that any Z-isomer contamination is minimized to acceptable levels.

The development of robust synthetic procedures that consistently deliver the correct stereochemistry has required extensive optimization of reaction conditions and careful selection of reagents [19] [31]. Temperature control, solvent selection, and reaction time have all been identified as critical parameters that influence stereochemical outcomes.

Stereochemical ChallengeImpactControl StrategyMonitoring Method
E/Z isomerizationBiological activity lossTemperature and reagent controlChromatographic analysis
Chiral intermediate formationSynthetic efficiencyStereoselective conditionsOptical rotation measurement
Double bond migrationProduct purityMild reaction conditionsMass spectrometric analysis
Racemization during synthesisEnantiomeric purityOptimized reaction parametersChiral chromatography

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

391.22597718 g/mol

Monoisotopic Mass

391.22597718 g/mol

Heavy Atom Count

29

Appearance

Solid powder

UNII

V71TF6V9M7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Daporinad is a small molecule with potential antineoplastic and antiangiogenic activities. Daporinad binds to and inhibits nicotinamide phosphoribosyltransferase (NMPRTase), inhibiting the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide (vitamin B3), which may deplete energy reserves in metabolically active tumor cells and induce tumor cell apoptosis. In addition, this agent may inhibit tumor cell production of vascular endothelial growth factor (VEGF), resulting in the inhibition of tumor angiogenesis. The coenzyme NAD+ plays an essential role in cellular redox reactions, including the redox reaction linking the citric acid cycle and oxidative phosphorylation.

Pictograms

Irritant

Irritant

Other CAS

658084-64-1

Wikipedia

Daporinad

Dates

Last modified: 07-15-2023

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